2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane
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Overview
Description
2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane is a chemical compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring attached to a phenyl group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane typically involves the reaction of 5-chloro-2,4-difluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the reactants under reflux and using a strong acid such as sulfuric acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce carbonyl compounds and reduced derivatives, respectively.
Scientific Research Applications
2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,4-difluorophenylboronic acid
- 5-Chloro-2,4-difluorophenylacetic acid
- 2-(5-Chloro-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane is unique due to its specific substitution pattern on the phenyl ring and the presence of the dioxolane ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H7ClF2O2 |
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Molecular Weight |
220.60 g/mol |
IUPAC Name |
2-(5-chloro-2,4-difluorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H7ClF2O2/c10-6-3-5(7(11)4-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2 |
InChI Key |
HXFLNQBQNTVUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2F)F)Cl |
Origin of Product |
United States |
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